![molecular formula C19H24ClNO2 B4178069 {[2-(allyloxy)-1-naphthyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4178069.png)

{[2-(allyloxy)-1-naphthyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride

Vue d'ensemble

Description

“{[2-(allyloxy)-1-naphthyl]methyl}(tetrahydro-2-furanylmethyl)amine” is a chemical compound with the molecular formula C19H23NO2 . It’s a complex organic compound that falls under the category of amines .

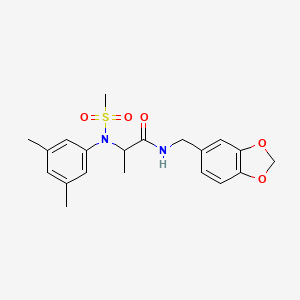

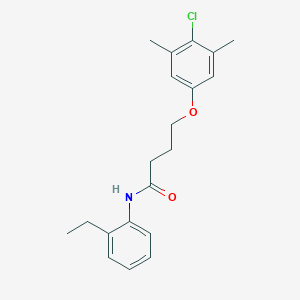

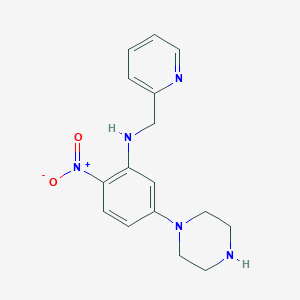

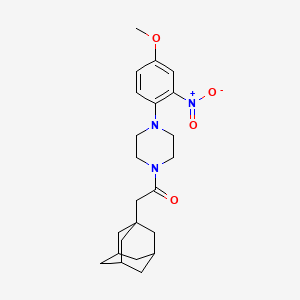

Molecular Structure Analysis

The molecular structure of “{[2-(allyloxy)-1-naphthyl]methyl}(tetrahydro-2-furanylmethyl)amine” can be analyzed using various spectroscopic techniques. For instance, the infrared spectrum can show absorptions resulting from the N-H bonds of primary and secondary amines . The 1H NMR spectrum can also be used to determine the structure of the amine .Chemical Reactions Analysis

Amines, including “{[2-(allyloxy)-1-naphthyl]methyl}(tetrahydro-2-furanylmethyl)amine”, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of “{[2-(allyloxy)-1-naphthyl]methyl}(tetrahydro-2-furanylmethyl)amine” can be analyzed using various techniques. For instance, infrared spectroscopy can reveal the presence of N-H bonds, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique

Enantioselective Synthesis

This compound is used in the enantioselective synthesis of β-naphthalenone derivatives through [1,3] O-to-C rearrangement reactions . These reactions are catalyzed by chiral π–Cu(II) complexes and are significant for producing compounds with high enantiomeric excess, which is crucial for the development of pharmaceuticals.

Dearomatization Reactions

It serves as a substrate in dearomatization reactions . The process involves the conversion of aromatic compounds into non-aromatic ones, which is a valuable transformation in organic synthesis, leading to the creation of complex molecules with potential therapeutic applications.

Neurotransmitter Regulation

The compound may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. This inhibition could lead to an increase in the levels of neurotransmitters like acetylcholine and dopamine, which play a role in mood, cognition, and behavior regulation.

Anti-inflammatory and Antiviral Activity

Scientific studies suggest that it has the potential to reduce the levels of pro-inflammatory cytokines and exhibit antiviral activity. This could make it a candidate for the development of new anti-inflammatory drugs or antiviral agents.

Anticancer Properties

There is evidence to suggest that this compound can inhibit the growth of cancer cells. This property is being explored to develop novel anticancer therapies, particularly targeting cancers that are resistant to current treatment options.

Chemical Education and Research

Development of Chiral Catalysts

The compound’s reactions can be used to further understand and develop chiral catalysts . These catalysts are essential for producing specific enantiomers of a substance, which is particularly important in the pharmaceutical industry.

Exploration of Physical Properties

The physical properties of amines, such as boiling points and solubility, can be studied using this compound . This research can contribute to the development of new materials and the improvement of existing ones in various industrial applications.

Propriétés

IUPAC Name |

1-(oxolan-2-yl)-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2.ClH/c1-2-11-22-19-10-9-15-6-3-4-8-17(15)18(19)14-20-13-16-7-5-12-21-16;/h2-4,6,8-10,16,20H,1,5,7,11-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRRBTUFQWKMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C2=CC=CC=C2C=C1)CNCC3CCCO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(oxolan-2-yl)-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]methanamine;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4177993.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4178003.png)

![N~1~-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4178013.png)

![methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4178027.png)

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4178030.png)

![2-{[1-(4-chloro-2,5-dimethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4178037.png)

![2-{3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4178038.png)

![3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-N-phenyl-1-piperazinecarboxamide](/img/structure/B4178060.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4178080.png)

![5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-phenylethyl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4178084.png)